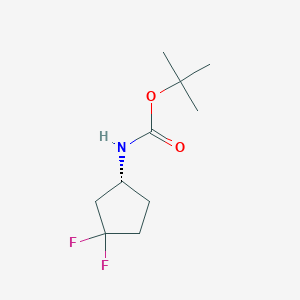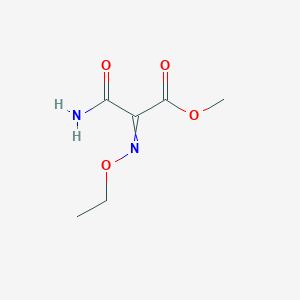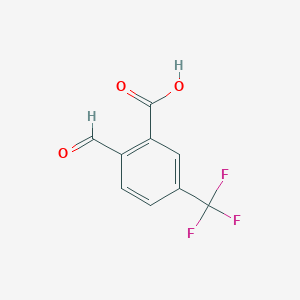
2-Formyl-5-(trifluoromethyl)benzoic acid
Descripción general
Descripción
2-Formyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H5F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a formyl group (-CHO) and a trifluoromethyl group (-CF3), respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-formyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the formylation of 5-(trifluoromethyl)benzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of benzoic acid, 2-formyl-5-(trifluoromethyl)- may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-carboxy-5-(trifluoromethyl)benzoic acid.
Reduction: 2-hydroxymethyl-5-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-formyl-5-(trifluoromethyl)- and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial metabolic pathways. The formyl group can form covalent bonds with active site residues of enzymes, leading to the disruption of their function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of a formyl group.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups at positions 3 and 5.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group at position 4 instead of a formyl group.
Uniqueness
2-Formyl-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a formyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in various chemical reactions. The trifluoromethyl group also contributes to the compound’s lipophilicity, making it more effective in penetrating biological membranes .
Propiedades
Fórmula molecular |
C9H5F3O3 |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
2-formyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-2-1-5(4-13)7(3-6)8(14)15/h1-4H,(H,14,15) |
Clave InChI |
YPCYTLNHNSMEHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
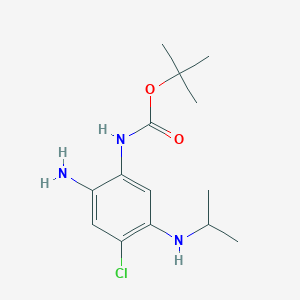
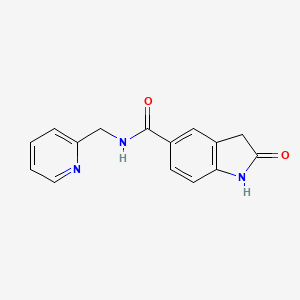
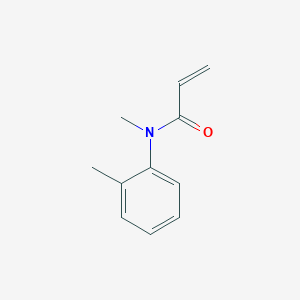
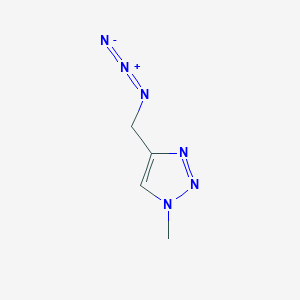
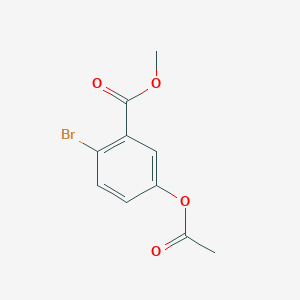
![1,3-Dihydrofuro[3,4-c]pyridine-6-carbaldehyde](/img/structure/B8454433.png)



![1h-Pyrrolo[2,3-b]pyridine,1-[(3-methoxyphenyl)methyl]-](/img/structure/B8454467.png)

![methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate](/img/structure/B8454477.png)
